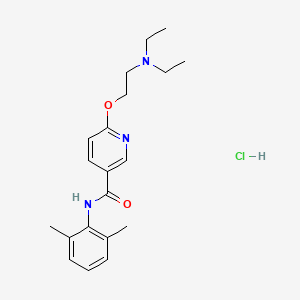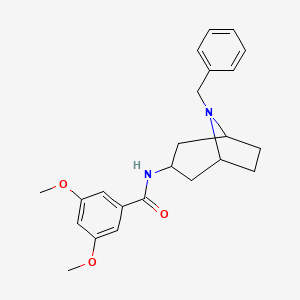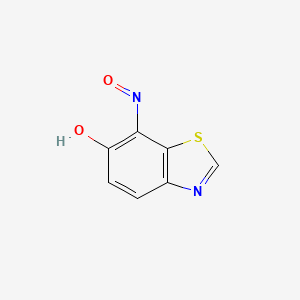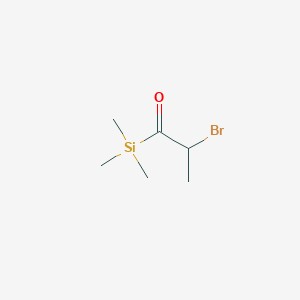
(3-Bromoazulen-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoazulen-1-yl)(phenyl)methanone is a chemical compound characterized by the presence of a bromo-substituted azulene ring and a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoazulen-1-yl)(phenyl)methanone typically involves the bromination of azulen-1-yl(phenyl)methanone. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromoazulen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized forms such as ketones or carboxylic acids.
Reduction Products: De-brominated or partially reduced derivatives.
Aplicaciones Científicas De Investigación
(3-Bromoazulen-1-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromoazulen-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the azulene ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Similar Compounds:
(3-Bromophenyl)(phenyl)methanone: Similar in structure but lacks the azulene ring, which may result in different chemical and biological properties.
Azulen-1-yl(phenyl)methanone:
Uniqueness: this compound is unique due to the presence of both the bromo-substituted azulene ring and the phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
| 78049-20-4 | |
Fórmula molecular |
C17H11BrO |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
(3-bromoazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H11BrO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
KZSHXUSWQYZHLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



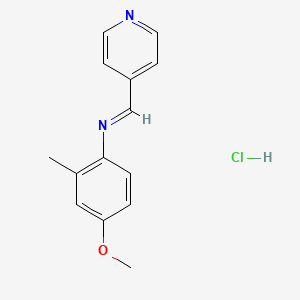
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
